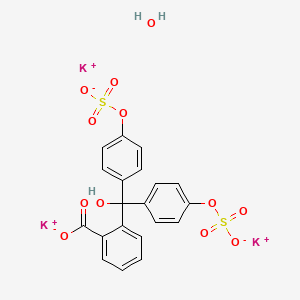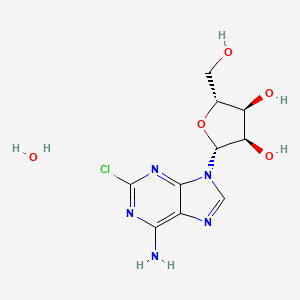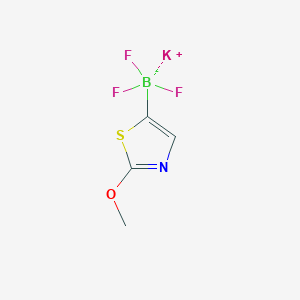
4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde: is a complex organic compound characterized by its fluorine and imidazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the fluorine atom and the oxadiazole moiety. Common synthetic routes include:
Imidazole Synthesis: : The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Oxadiazole Formation: : The oxadiazole ring can be formed through cyclodehydration reactions involving hydrazine and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can occur at the fluorine atom or the imidazole ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: : LiAlH₄, NaBH₄, and hydrogen gas (H₂) are typical reducing agents.
Substitution: : Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids or ketones may be formed as major products.
Reduction: : Alcohols or amines can be produced as major products.
Substitution: : Substituted imidazoles or fluorinated benzaldehydes are common products.
科学研究应用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: : Its unique properties can be utilized in the development of new materials or chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
相似化合物的比较
This compound can be compared with other similar compounds, such as:
4-fluoro-3-(5-((1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde: : Similar structure but without the methyl group on the imidazole ring.
3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde: : Similar structure but without the fluorine atom.
These comparisons highlight the uniqueness of the compound , particularly the presence of both the fluorine atom and the methyl group on the imidazole ring.
属性
IUPAC Name |
4-fluoro-3-[5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c1-9-16-4-5-19(9)7-13-17-14(18-21-13)11-6-10(8-20)2-3-12(11)15/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLCVZIXQOHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
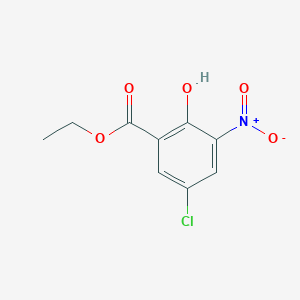
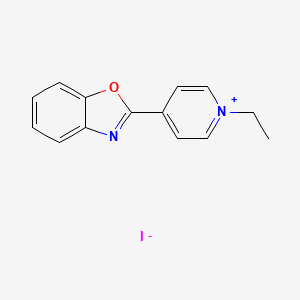
![2-[4-oxo-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B8004821.png)
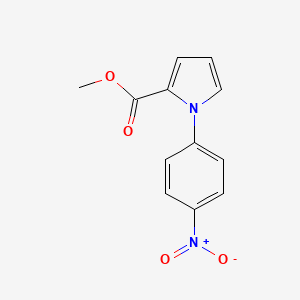
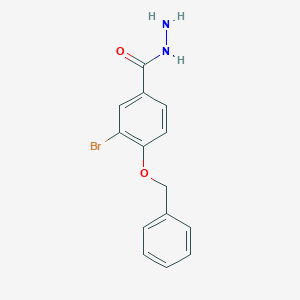
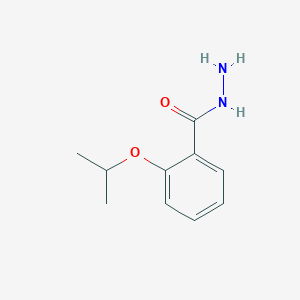
![3-[4-(Benzyloxy)phenyl]propanamide](/img/structure/B8004846.png)
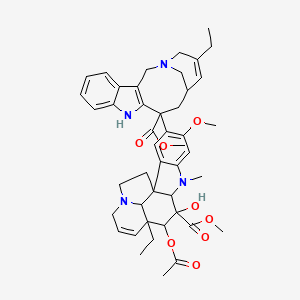
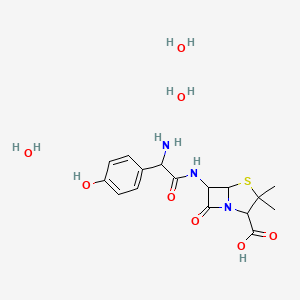
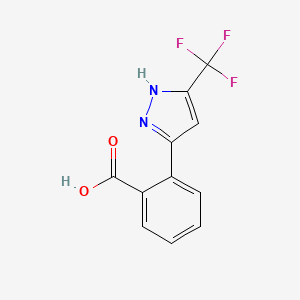
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B8004884.png)
